molecular formula C17H19FN2O4S B3708811 2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B3708811
M. Wt: 366.4 g/mol
InChI Key: JRSMPVJSPWESKE-UHFFFAOYSA-N
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Description

2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a fluoro-substituted aniline group, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 4-fluoroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-fluoro-N-methylsulfonylaniline.

    Formation of the Acetamide: The intermediate 4-fluoro-N-methylsulfonylaniline is then reacted with 2-methoxybenzyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the nitro group if present in derivatives.

    Substitution: The fluoro group on the aniline ring can be a site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Possible applications in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluoroanilino)-N-[(2-methoxyphenyl)methyl]acetamide
  • 2-(4-chloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
  • 2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-hydroxyphenyl)methyl]acetamide

Uniqueness

The presence of the fluoro and methoxy groups in 2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide may confer unique properties such as increased metabolic stability or enhanced binding affinity to specific molecular targets compared to its analogs.

Properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-24-16-6-4-3-5-13(16)11-19-17(21)12-20(25(2,22)23)15-9-7-14(18)8-10-15/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSMPVJSPWESKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
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2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
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2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
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2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
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2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
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2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

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